molecular formula C11H9ClN2O4S2 B14435166 2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate CAS No. 76151-79-6

2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate

Cat. No.: B14435166
CAS No.: 76151-79-6
M. Wt: 332.8 g/mol
InChI Key: SOYBVKVSQBRLMZ-UHFFFAOYSA-N
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Description

2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate typically involves the reaction of 2-aminothiophenol with 2-chloroethyl acetate in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.

    Substitution: Nucleophiles such as amines and thiols are used under basic conditions.

    Condensation: Aldehydes and ketones in the presence of acid or base catalysts.

Major Products Formed

Scientific Research Applications

2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzothiazole moiety can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminoethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate
  • 2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfonyl]acetate
  • 2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)thio]acetate

Uniqueness

2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chloroethyl and nitro groups allows for versatile chemical modifications and potential therapeutic applications .

Properties

CAS No.

76151-79-6

Molecular Formula

C11H9ClN2O4S2

Molecular Weight

332.8 g/mol

IUPAC Name

2-chloroethyl 2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate

InChI

InChI=1S/C11H9ClN2O4S2/c12-3-4-18-10(15)6-19-11-13-8-2-1-7(14(16)17)5-9(8)20-11/h1-2,5H,3-4,6H2

InChI Key

SOYBVKVSQBRLMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)SCC(=O)OCCCl

Origin of Product

United States

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